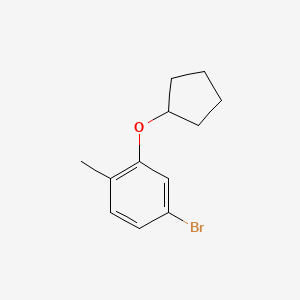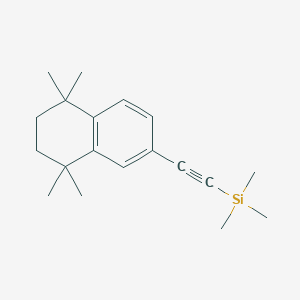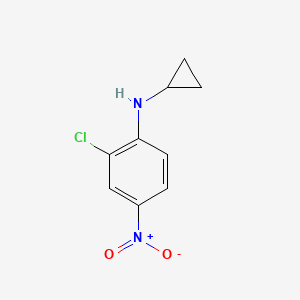
1-Bromo-2,5-dichloro-4-nitrobenzene
概要
説明
1-Bromo-2,5-dichloro-4-nitrobenzene is an organic compound with the molecular formula C6H2BrCl2NO2 . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound can involve electrophilic substitution reactions . For instance, it can be produced from 2,4,4’-trichloro-biphenyl in a reaction that requires aqueous sodium carbonate (Na2CO3) and solvents like dioxane and ethanol .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and nitro groups . The exact positioning of these substituents on the benzene ring is determined by the rules of IUPAC nomenclature .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in palladium-catalyzed Stille cross-coupling reactions with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand . It can also undergo electrochemical reduction at zinc microelectrodes in ionic liquid, as investigated by cyclic voltammetry .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.898 . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility would require specific experimental data or reliable database information.科学的研究の応用
Anisotropic Displacement Parameters
Research has explored the anisotropic displacement parameters of isomorphous compounds, including those related to 1-Bromo-2,5-dichloro-4-nitrobenzene, to understand their behavior in crystal structures. These parameters are crucial for determining the stability and structural characteristics of such compounds, highlighting their importance in materials science and engineering (Mroz et al., 2020).
Synthesis Methods
Research on the synthesis of related bromo-nitro compounds provides insights into potential applications in pharmaceuticals and organic materials. For instance, the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, a key intermediate in producing certain medications, demonstrates the compound's relevance in drug synthesis and organic chemistry (Zhai Guang-xin, 2006).
Analytical Determination
Sensitive methods have been developed for determining potentially genotoxic impurities, including compounds structurally similar to this compound, in pharmaceutical products. These methods employ advanced techniques like GC–MS and LC–MS, underscoring the compound's significance in ensuring drug safety and purity (Raman et al., 2017).
Reactivity in Ionic Liquids
Studies on the reactivity of bromo-nitrobenzene radical anions in ionic liquids reveal unique behavior compared to conventional solvents, indicating potential applications in electrochemical processes and green chemistry (Ernst et al., 2013).
Electrosynthesis
Research into the electrochemical reductions of bromo-nitrobenzenes has unveiled electrosynthetic routes to valuable organic compounds, suggesting applications in organic synthesis and material science (Du & Peters, 2010).
作用機序
Target of Action
It is known that nitrobenzene derivatives generally interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 1-Bromo-2,5-dichloro-4-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that nitrobenzene derivatives can undergo a series of chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
Its physical properties such as melting point (67-70 °c) and density (2048 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known that nitrobenzene derivatives can have various effects depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and availability in different environments . Additionally, factors such as temperature and pH can influence its stability and reactivity .
特性
IUPAC Name |
1-bromo-2,5-dichloro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTUPPCUVLUADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

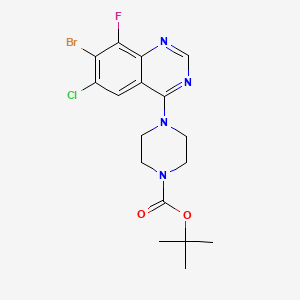
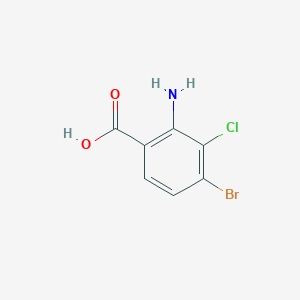
![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)
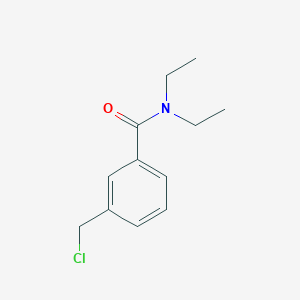
![(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B3109019.png)
![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)
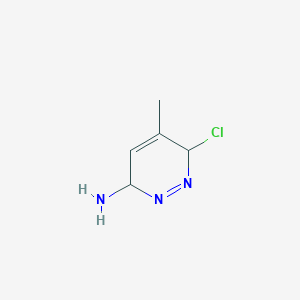
![1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109036.png)
![1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109038.png)
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine](/img/structure/B3109049.png)
